molecular formula C9H14N2O2 B086951 Uracil, 3-butyl-6-methyl- CAS No. 1010-90-8

Uracil, 3-butyl-6-methyl-

Cat. No. B086951
CAS RN: 1010-90-8
M. Wt: 182.22 g/mol
InChI Key: QRGVGZWQHXGOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil, 3-butyl-6-methyl- is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of thymidylate synthase. In

Scientific Research Applications

Uracil, 3-butyl-6-methyl- has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Uracil, 3-butyl-6-methyl- inhibits thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of nucleotides, which are necessary for cell division. As a result, Uracil, 3-butyl-6-methyl- has been shown to be effective in inhibiting the growth of cancer cells.

Mechanism Of Action

The mechanism of action of Uracil, 3-butyl-6-methyl- involves the inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is essential for DNA synthesis. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for the synthesis of DNA. Uracil, 3-butyl-6-methyl- inhibits this enzyme by binding to its active site, which prevents the conversion of dUMP to dTMP. This inhibition leads to the depletion of nucleotides, which are necessary for cell division.

Biochemical And Physiological Effects

Uracil, 3-butyl-6-methyl- has been shown to have various biochemical and physiological effects. Studies have shown that it is effective in inhibiting the growth of cancer cells, as mentioned previously. In addition, Uracil, 3-butyl-6-methyl- has been shown to have anti-inflammatory effects. It inhibits the production of prostaglandins, which are involved in the inflammatory response. Furthermore, Uracil, 3-butyl-6-methyl- has been shown to have antioxidant properties. It scavenges free radicals, which are harmful to cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using Uracil, 3-butyl-6-methyl- in lab experiments is its specificity. It specifically inhibits thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using Uracil, 3-butyl-6-methyl- is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on Uracil, 3-butyl-6-methyl-. One area of research could focus on developing more specific inhibitors of thymidylate synthase. Another area of research could focus on the development of Uracil, 3-butyl-6-methyl- as a potential therapeutic agent for cancer. In addition, future research could explore the potential applications of Uracil, 3-butyl-6-methyl- in other fields, such as anti-inflammatory and antioxidant therapy. Finally, more research could be done to explore the potential toxicity of Uracil, 3-butyl-6-methyl- and its effects on normal cells.
Conclusion
In conclusion, Uracil, 3-butyl-6-methyl- is a pyrimidine derivative that has potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. While Uracil, 3-butyl-6-methyl- has shown promise in inhibiting the growth of cancer cells and has various biochemical and physiological effects, more research is needed to explore its potential applications and limitations.

Synthesis Methods

Uracil, 3-butyl-6-methyl- is synthesized through a multistep process that involves the reaction of 2-chloro-3-butyl-6-methylpyridine with potassium cyanate to form 3-butyl-6-methyl-2,4-dihydroxypyridine. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form 3-butyl-6-methyl-2,4-bis(acetyloxy)pyridine. Finally, this compound is reacted with urea to form Uracil, 3-butyl-6-methyl-.

properties

CAS RN

1010-90-8

Product Name

Uracil, 3-butyl-6-methyl-

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-butyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-11-8(12)6-7(2)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,13)

InChI Key

QRGVGZWQHXGOFJ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C=C(NC1=O)C

Canonical SMILES

CCCCN1C(=O)C=C(NC1=O)C

Other CAS RN

1010-90-8

Origin of Product

United States

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